molecular formula C20H16N2O3 B2721644 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 927543-75-7

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2721644
M. Wt: 332.359
InChI Key: PDESUEWVUPSJGW-UHFFFAOYSA-N
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Description

Benzoxazole is a heterocyclic compound with a fusion of benzene and oxazole. It’s an aromatic organic compound with a bicyclic structure and molecular formula C7H5NO . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by spectroscopic techniques including FTIR, 1H/13C-NMR .


Chemical Reactions Analysis

The chemical reactions of benzoxazole derivatives can be analyzed using various techniques such as IR, 1H-NMR, 13C-NMR, and mass spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For example, the melting point can be determined experimentally, and the IR spectrum can provide information about the functional groups present in the compound .

Scientific Research Applications

Medicinal Chemistry and Biological Activity

Compounds with structural elements similar to "N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide" have been synthesized and evaluated for their potential biological applications. For example, studies have explored the synthesis and characterization of derivatives with potential for binding nucleotide protein targets, indicating a focus on developing novel therapeutic agents. These investigations often assess biological activities such as inhibitory effects on enzymes or receptors, with the aim of discovering new treatments for diseases (A. Saeed et al., 2015).

Synthesis Methodologies

Research into the synthesis of complex organic molecules often sheds light on new chemical reactions and methodologies that can be applied across various fields, including drug discovery and material science. For instance, the development of practical synthesis methods for complex molecules demonstrates advancements in organic chemistry that enable the efficient and selective assembly of molecules with potential therapeutic applications (T. Ikemoto et al., 2005).

Antimicrobial and Antioxidant Activities

Some studies focus on the antimicrobial and antioxidant activities of novel compounds, which are crucial in the fight against infectious diseases and oxidative stress-related conditions. For example, compounds synthesized from benzothiazole derivatives have shown promising results in in vitro screenings for these activities, highlighting the potential of such molecules in pharmaceutical research (M. A. Sindhe et al., 2016).

Safety And Hazards

The safety and hazards of benzoxazole derivatives can vary depending on the specific compound. Some benzoxazole derivatives may have certain hazard statements and precautionary statements associated with them .

Future Directions

Benzoxazole derivatives have a wide range of pharmacological activities, making them a promising area for future research. There is an increased demand to develop newer antimicrobial agents and anticancer drugs .

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-12-11-16(13(2)24-12)19(23)21-15-9-7-14(8-10-15)20-22-17-5-3-4-6-18(17)25-20/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDESUEWVUPSJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide

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